molecular formula C23H27NO5 B038694 Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester CAS No. 120791-76-6

Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester

Cat. No. B038694
CAS RN: 120791-76-6
M. Wt: 397.5 g/mol
InChI Key: LMRQPSBMLDCJGN-VLIAUNLRSA-N
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Description

“Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester” is a chemical compound with the molecular formula C23H27NO5 and a molecular weight of 397.47 . It is a solid at 20°C and should be stored at 0-10°C . It is also known as Nα-Fmoc-L-threonine tert-Butyl Ester .


Physical And Chemical Properties Analysis

This compound is a white to almost white powder or crystal . It has a melting point of 100°C . Its specific optical rotation is -4.0 to -11.0 deg (C=1, chloroform) . It is soluble in chloroform .

Scientific Research Applications

Peptide Synthesis

Fmoc-Thr-OtBu is commonly used as an amino acid building block in peptide synthesis . It is used to synthesize various peptides, which are chains of amino acids linked by peptide bonds. These peptides can be used in a wide range of applications, from drug development to materials science .

Solid-Phase Peptide Synthesis

This compound can be used in solid-phase peptide synthesis (SPPS), a method used to produce peptides in the laboratory . In SPPS, the peptide chain is assembled on a solid support, which simplifies the process and allows for automation .

Synthesis of Chlorofusin Analogues

Fmoc-Thr-OtBu can be used to synthesize chlorofusin analogues via solid phase peptide synthesis . Chlorofusin is a natural product with potent anti-cancer activity, and the synthesis of its analogues can help in the development of new anti-cancer drugs .

Protection of Amine and Hydroxyl Functions

In complex depsipeptide solid-phase synthesis, Fmoc-Thr-OtBu can serve as a protecting group for both the amine and the hydroxyl functions . Protecting groups are used in organic synthesis to temporarily mask reactive groups to prevent unwanted reactions .

Hydrogel Formation

Fmoc-Thr-OtBu can be used in the formation of peptide-based hydrogels (PHGs) . PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-derivatives of this compound, such as Fmoc-K3 hydrogel, have been found to support cell adhesion, survival, and duplication, making them potential materials for tissue engineering . Tissue engineering is a field that aims to develop functional tissues that can repair or replace damaged tissues in the body .

properties

IUPAC Name

tert-butyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3,(H,24,27)/t14-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRQPSBMLDCJGN-VLIAUNLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472330
Record name Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester

CAS RN

120791-76-6
Record name Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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